Talsupram is a chemical compound that has gained attention in pharmacological research, particularly in relation to its potential applications in neuroimaging and as a radioligand for the norepinephrine transporter. It is categorized as a norepinephrine transporter ligand, which indicates its role in modulating norepinephrine levels in the brain. Talsupram is structurally related to other compounds such as talopram, which have been studied for their antidepressant properties.
Talsupram belongs to the class of compounds known as phenylindanamines, which are characterized by their phenyl and indane structures. The compound is synthesized for use in positron emission tomography (PET) imaging, particularly for studying the norepinephrine transporter in vivo. It has been evaluated alongside other radiolabeled compounds to assess its efficacy and binding properties in biological systems .
The synthesis of talsupram involves several steps, typically starting from commercially available precursors. A common method includes:
Talsupram's molecular structure can be described as follows:
The compound's three-dimensional structure can be analyzed using X-ray crystallography or computational modeling techniques to understand its interactions with biological targets better.
Talsupram participates in various chemical reactions relevant to its synthesis and functionalization:
Talsupram primarily functions as a norepinephrine transporter inhibitor. By binding to the norepinephrine transporter, it blocks the reuptake of norepinephrine into presynaptic neurons, thereby increasing the availability of this neurotransmitter in the synaptic cleft. This mechanism is similar to other antidepressants that target monoamine transporters and is essential for its potential therapeutic effects .
Relevant data regarding these properties can assist researchers in understanding how talsupram behaves under different experimental conditions.
Talsupram is primarily used in scientific research related to neuropharmacology and imaging studies:
Talsupram exerts its primary pharmacological effect through potent and selective inhibition of the norepinephrine transporter (NET). It demonstrates negligible affinity for the serotonin transporter (SERT) and dopamine transporter (DAT), distinguishing it from non-selective tricyclic antidepressants (TCAs). This selectivity was established through in vitro radioligand binding assays and in vivo neurotransmitter uptake studies:
Table 1: Neurotransmitter Transporter Affinity Profile of Talsupram
Transporter | Affinity (Ki, nM) | Selectivity Ratio (NET/SERT) |
---|---|---|
Norepinephrine (NET) | 1.8 ± 0.4 | 1.0 (reference) |
Serotonin (SERT) | 48 ± 6 | 26.7 |
Dopamine (DAT) | >1000 | >555 |
The compound's specificity arises from its interaction with transmembrane domain 6 of NET, where its dimethylbenzothiophene moiety forms hydrophobic contacts critical for selective binding. This molecular precision enabled researchers to isolate noradrenergic effects from serotonergic modulation—a key objective in early monoamine pharmacology [3] [8].
Talsupram belongs to a structurally unique subclass of tricyclic compounds characterized by a bicyclic heteroaromatic system fused to a phenyl ring. Its core consists of a benzothiophene scaffold with a dimethyl substituent at the 3-position:
Table 2: Structural Evolution from Tricyclic Compounds to Talsupram and Analogues
Compound | Core Structure | Key Modifications | Pharmacological Class |
---|---|---|---|
Imipramine | Dibenzazepine | N-methylaminopropyl side chain | Non-selective TCA |
Melitracen | 9,10-Dihydroanthracene | Rigid tricyclic core with dimethylamine | NRI precursor |
Talopram | Phthalane (isobenzofuran) | 3,3-dimethyl substitution | NRI |
Talsupram | Benzothiophene | 3,3-dimethyl substitution; phenyl ring at C1 | Selective NRI |
Citalopram | Phthalane (isobenzofuran) | Fluorophenyl substitution; cyanophthalane | SSRI |
Notable structural analogues include:
The 3,3-dimethyl configuration in talsupram sterically hinders metabolism at the benzylic position, enhancing plasma stability compared to non-dimethylated analogues—a feature exploited in later antidepressant designs [4].
Talsupram's development occurred during a transformative period in psychopharmacology defined by two key paradigms:
The Monoamine Hypothesis and TCA Evolution
The 1950s-1960s witnessed the serendipitous discovery of imipramine's antidepressant properties, validating the monoamine depletion hypothesis of depression. First-generation TCAs like imipramine non-selectively inhibited both NET and SERT but caused significant anticholinergic and cardiovascular side effects. This drove efforts to develop subtype-selective reuptake inhibitors [3] [6]. Talsupram emerged from Lundbeck's systematic exploration of melitracen derivatives. During melitracen synthesis, an unexpected phenylphthalene rearrangement produced talopram, which demonstrated selective norepinephrine reuptake inhibition. Talsupram was developed as its benzothiophene analogue shortly thereafter [4].
Bridging the TCA-SSRI Transition
Talsupram occupies a pivotal position in antidepressant history:
Table 3: Key Compounds in Lundbeck's Antidepressant Development Pipeline (1960s-1980s)
Time Period | Lead Compound | Pharmacological Action | Clinical Outcome | Contribution to Drug Discovery |
---|---|---|---|---|
Early 1960s | Melitracen | Norepinephrine reuptake inhibition | Marketed (Europe) | Tricyclic NRI scaffold |
1963-1965 | Talopram (Lu 3-010) | Selective NRI | Abandoned in Phase III | Phenylphthalane core discovery |
1967-1969 | Talsupram (Lu 5-005) | Selective NRI | Abandoned in Phase II | Validated benzothiophene-based NRIs |
1971-1975 | Citalopram | Selective SERT inhibition | Marketed (1989) | First high-selectivity SSRI |
Talsupram's history illustrates the iterative nature of psychotropic drug development, where "failed" compounds provide critical structural insights for future breakthroughs [3] [4] [7].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7